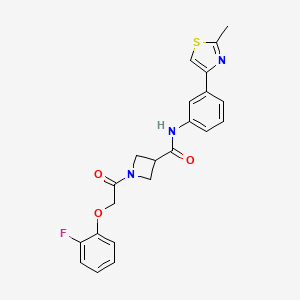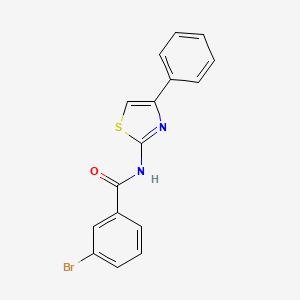
(Z)-3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole compounds, such as the one you mentioned, are a class of organic compounds that include a five-membered C3NS ring. These compounds are known for their diverse range of biological activities .
Molecular Structure Analysis
Thiazole compounds typically consist of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . The exact structure of “(Z)-3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide” would need to be confirmed through spectroanalytical data such as NMR, IR, and elemental analysis .Chemical Reactions Analysis
The chemical reactions of thiazole compounds can vary widely depending on the specific compound and conditions. Generally, these compounds can undergo reactions such as alkylation, acylation, halogenation, and nitration .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole compounds can vary depending on their specific structure. These properties can be determined through various analytical techniques such as NMR, IR, and elemental analysis .Applications De Recherche Scientifique
Spectroscopic and Thermal Analysis
One significant application of compounds similar to (Z)-3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide is in the field of spectroscopy and thermal analysis. For example, related compounds have been synthesized and characterized using various spectroscopic techniques, including IR, UV-Visible, NMR, ESR, and mass spectral data. These studies, complemented by thermal gravimetric analysis (TGA), help in understanding the properties and stability of such compounds under different conditions (Rizk, Emara, & Mahmoud, 2021).
Anticancer Potential
Another important research area is the evaluation of anticancer properties. Studies have shown that coordination compounds of similar chemicals exhibit notable toxicity against certain cancer cell lines. For instance, the Cu(II), Zn(II), and Ag(I) complexes of related compounds demonstrated significant anti-tumor properties against human colon carcinoma cells. These findings are pivotal in the development of new anticancer drugs (Rizk, Emara, & Mahmoud, 2021).
Antimicrobial and Antifungal Activities
Compounds related to (Z)-3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide have been researched for their antimicrobial and antifungal activities. Certain studies indicate that these compounds exhibit high activity against bacterial and fungal strains. For instance, Co(II) and Zn(II) complexes have shown high activity against various bacterial strains like S. aureus, P. aeruginisa, B. subtilis, and E. coli, highlighting their potential as antimicrobial agents (Karabasannavar, Allolli, & Kalshetty, 2017).
Drug Synthesis and Characterization
These compounds also play a role in the synthesis of novel drugs. Research has focused on designing and synthesizing new derivatives with potential pharmacological applications. This includes the synthesis of new classes of compounds, characterization by various spectroscopic techniques, and evaluations for potential medical applications like anti-cancer activity (Soni, Sanghvi, Devkar, & Thakore, 2015).
Molecular Structure and Interaction Analysis
Investigations into the molecular structure and interactions of related compounds have been conducted. Studies involving X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations provide insights into the molecular arrangements, intermolecular interactions, and stability of these compounds. Such research is crucial for understanding the properties and potential applications of these chemicals in various fields (Saeed et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-N-(4-phenyl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2OS/c17-13-8-4-7-12(9-13)15(20)19-16-18-14(10-21-16)11-5-2-1-3-6-11/h1-10H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXMKQVCIFXHAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-bromo-N-(4-phenylthiazol-2(3H)-ylidene)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

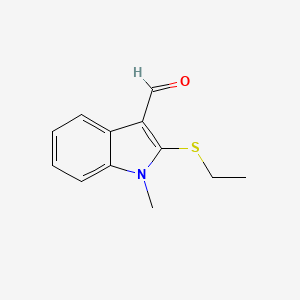
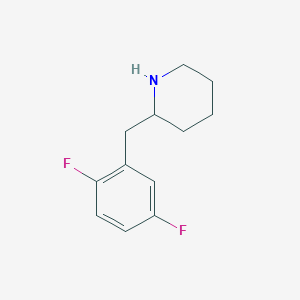
![5-((4-Chlorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2666518.png)
![Tert-butyl 3-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2666525.png)

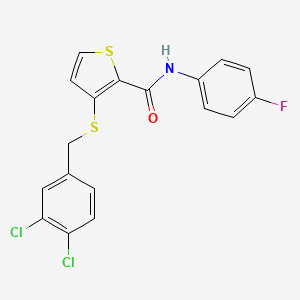

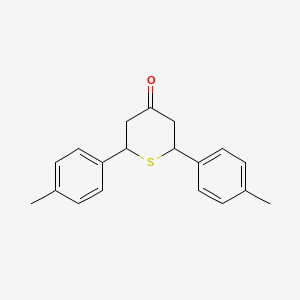
![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2666531.png)

![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2666534.png)
![2-(4-chlorophenoxy)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2666535.png)
![N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2666536.png)
